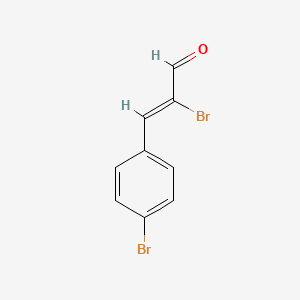
(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is an organic compound characterized by the presence of two bromine atoms and an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde typically involves the bromination of 3-(4-bromophenyl)acrylaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)acrylic acid.
Reduction: Formation of 2-bromo-3-(4-bromophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its use in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Another brominated compound with different structural features and applications.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with similar brominated phenyl groups but different functional groups and biological activities.
Uniqueness
(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is unique due to its specific arrangement of bromine atoms and the acrylaldehyde group
Properties
Molecular Formula |
C9H6Br2O |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Br2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-6H/b9-5- |
InChI Key |
CBQAEMVAFJEHCD-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C=O)\Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















